Cas no 956104-42-0 (2-Bromo-5-nitro-3-(trifluoromethyl)pyridine)

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine structure
956104-42-0 structure
Produktname:2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
CAS-Nr.:956104-42-0
MF:C6H2BrF3N2O2
MW:270.991490840912
MDL:MFCD17169962
CID:842402
PubChem ID:53486350

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
    • W9760
    • WHTGDIMWBUVWJS-UHFFFAOYSA-N
    • BCP13547
    • FCH1357412
    • PC48587
    • AX8224887
    • ST24022080
    • 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine (ACI)
    • DS-1652
    • DTXSID20704891
    • AKOS015919553
    • MFCD17169962
    • SCHEMBL909398
    • AC-22849
    • 956104-42-0
    • CS-W008873
    • SY067382
    • MDL: MFCD17169962
    • Inchi: 1S/C6H2BrF3N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H
    • InChI-Schlüssel: WHTGDIMWBUVWJS-UHFFFAOYSA-N
    • Lächelt: [O-][N+](C1C=C(C(F)(F)F)C(Br)=NC=1)=O

Berechnete Eigenschaften

  • Genaue Masse: 269.92500
  • Monoisotopenmasse: 269.92517g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 230
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topologische Polaroberfläche: 58.7

Experimentelle Eigenschaften

  • Dichte: 1.879
  • Siedepunkt: 256 ºC
  • Flammpunkt: 109 ºC
  • PSA: 58.71000
  • LogP: 3.29430

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Sicherheitsinformationen

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064558-1g
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
956104-42-0 98%
1g
¥186.00 2024-04-24
eNovation Chemicals LLC
D505889-5g
2-BroMo-5-nitro-3-(trifluoroMethyl)pyridine
956104-42-0 97%
5g
$180 2024-05-24
eNovation Chemicals LLC
Y1049802-5g
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
956104-42-0 97%
5g
$145 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064558-250mg
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
956104-42-0 98%
250mg
¥70.00 2024-04-24
eNovation Chemicals LLC
D505889-250mg
2-BroMo-5-nitro-3-(trifluoroMethyl)pyridine
956104-42-0 97%
250mg
$110 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PY216-5g
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
956104-42-0 97%
5g
1946.0CNY 2021-08-04
ChemScence
CS-W008873-25g
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
956104-42-0 99.78%
25g
$480.0 2022-04-26
TRC
B705105-100mg
2-Bromo-5-Nitro-3-(Trifluoromethyl)Pyridine
956104-42-0
100mg
$ 50.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PY216-50mg
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
956104-42-0 97%
50mg
63.0CNY 2021-08-03
Matrix Scientific
090416-1g
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine, 95+%
956104-42-0 95+%
1g
$756.00 2023-09-08

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Bromine ,  Phosphoric tribromide ,  Phosphorus tribromide ;  rt → 110 °C; 90 - 110 °C
1.2 Reagents: Water ;  cooled
1.3 neutralized
Referenz
Preparation of hydantoins as androgen receptor modulators for the treatment of prostate cancer and other androgen receptor-associated diseases.
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ;  3 h, rt → 110 °C
1.2 Reagents: Water ;  pH 7, cooled
Referenz
Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity
Ma, Longjun; Zhou, Yan; Yang, Dehua; Wang, Ming-Wei; Lu, Wei; et al, Molecules, 2022, 27(18),

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ;  rt → 110 °C; 4 h, 110 °C
Referenz
Preparation of imidazole diketone compounds as androgen receptor antagonist for treating cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Phosphoric tribromide ,  Hydrogen bromide Solvents: Dimethylformamide ,  Xylene ;  3 h, rt → 100 °C
Referenz
Process for the preparation of apalutamide
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Bromine ,  Phosphoric tribromide ,  Phosphorus tribromide ;  4 h, 110 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7, cooled
Referenz
Discovery of pyridine tetrahydroisoquinoline thiohydantoin derivatives with low blood-brain barrier penetration as the androgen receptor antagonists
Xu, Xi; Du, Qianming; Meng, Ying; Li, Zhiyu; Wu, Hongxi; et al, European Journal of Medicinal Chemistry, 2020, 192,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Phosphoric tribromide ;  8 h, rt → 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Referenz
Preparation of N-substituted 2-[4-(ethylsulfonyl)phenyl]acetamides as retinoid-related orphan receptor gamma modulators
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases
, United States, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ;  rt → 110 °C; 4 h, 110 °C
1.2 Reagents: Water ;  pH 7
Referenz
Design, synthesis, and biological evaluation of deuterated apalutamide with improved pharmacokinetic profiles
Pang, Xuehai ; Wang, Yingwei; Chen, Yuanwei, Bioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2803-2806

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Triethylammonium bromide ,  Phosphoric tribromide Solvents: Dimethylformamide ,  Xylene ;  3 h, rt → 100 °C; 100 °C → 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
Processes for the preparation of a diarylthiohydantoin compound
, World Intellectual Property Organization, , ,

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Raw materials

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Preparation Products

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Amadis Chemical Company Limited
(CAS:956104-42-0)2-Bromo-5-nitro-3-(trifluoromethyl)pyridine
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